4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a unique structure combining an imidazo[4,5-b]pyridine moiety with a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the imidazo[4,5-b]pyridine core can be synthesized through the reaction of 2-aminopyridine with glyoxal and ammonia, followed by further functionalization to introduce the piperidine and morpholine groups .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced with different nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-b]pyridine derivatives, such as:
- 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol
- 2-methyl-8-(1H-pyrrolo[2,3-b]pyridin-3-yl)-3H-imidazo[4,5-b]pyridine .
Uniqueness
What sets 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(piperidine-1-carbonyl)morpholine apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
[4-(3-methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-20-15-13(6-5-7-18-15)19-17(20)22-10-11-24-14(12-22)16(23)21-8-3-2-4-9-21/h5-7,14H,2-4,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLZVGQQNMFEFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCOC(C3)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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